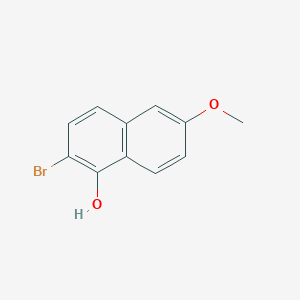
2-Bromo-6-methoxynaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Bromo-6-methoxynaphthalen-1-ol is a useful research compound. Its molecular formula is C11H9BrO2 and its molecular weight is 253.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Research indicates that 2-Bromo-6-methoxynaphthalene has potential as an anticancer agent. A study highlighted its ability to inhibit the proliferation of various cancer cell lines, including ovarian cancer cells (A2780 and A2780/CDDP). The compound induced cell cycle arrest and apoptosis through modulation of key regulatory proteins such as cyclins and Bcl-2 family members .
1.2 Synthesis of Bioactive Compounds
This compound serves as an important intermediate in the synthesis of various bioactive molecules. For instance, it has been utilized in the synthesis of 6-methyl-naphthalen-2-ol through a series of reactions involving organolithium reagents . Its bromine substituent allows for further functionalization, making it a versatile building block in medicinal chemistry.
Organic Synthesis
2.1 Building Block for Complex Molecules
The unique structure of 2-Bromo-6-methoxynaphthalene makes it a valuable building block in organic synthesis. It can be transformed into more complex naphthalene derivatives, which are often used in the development of dyes, agrochemicals, and pharmaceuticals .
2.2 Reaction Mechanisms
The compound can undergo various reactions such as nucleophilic substitution and cross-coupling reactions. For example, it can react with nucleophiles to form substituted naphthalenes, which are critical in developing new materials and chemical probes .
4.1 Synthesis Methodologies
A notable methodology for synthesizing 2-Bromo-6-methoxynaphthalene involves brominating 2-methoxynaphthalene using a micro-channel reaction device. This method enhances yield and purity by optimizing reaction conditions such as temperature and reactant ratios .
4.2 Application in Drug Development
In a specific case study, researchers explored the use of 2-Bromo-6-methoxynaphthalene as a precursor to synthesize novel anti-inflammatory agents. The synthesized compounds demonstrated significant activity against inflammatory pathways, indicating the potential therapeutic applications of derivatives from this compound .
Properties
Molecular Formula |
C11H9BrO2 |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
2-bromo-6-methoxynaphthalen-1-ol |
InChI |
InChI=1S/C11H9BrO2/c1-14-8-3-4-9-7(6-8)2-5-10(12)11(9)13/h2-6,13H,1H3 |
InChI Key |
MCLWXXAFCQSEPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(C=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















